molecular formula C29H33BrNO5+ B052334 7-(Bromoethoxyphenyl)tetrahydropalmatine CAS No. 121447-96-9

7-(Bromoethoxyphenyl)tetrahydropalmatine

Cat. No.: B052334
CAS No.: 121447-96-9
M. Wt: 555.5 g/mol
InChI Key: NPSIQLUTTDUDNB-UHFFFAOYSA-N
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Description

7-(Bromoethoxyphenyl)tetrahydropalmatine (7-Bromoethoxyphenyltetrahydropalmatine) is a brominated derivative of tetrahydropalmatine (THP), a tetrahydroprotoberberine isoquinoline alkaloid. While THP is naturally occurring in plants like Corydalis yanhusuo and Stephania epigaea, 7-(Bromoethoxyphenyl)tetrahydropalmatine is a synthetic analog modified to enhance specific pharmacological properties. Limited studies highlight its cardiac activity: at 10 μM, it antagonizes the effects of methoxamine and dopamine on left ventricular pressure, aortic blood flow, and total cardiac output in isolated guinea pig hearts . Its molecular weight and exact structural configuration remain underexplored, but it retains the core isoquinoline scaffold of THP with a bromoethoxyphenyl substitution at the 7-position, likely influencing receptor interactions and metabolic stability.

Properties

CAS No.

121447-96-9

Molecular Formula

C29H33BrNO5+

Molecular Weight

555.5 g/mol

IUPAC Name

7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium

InChI

InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1

InChI Key

NPSIQLUTTDUDNB-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC

Synonyms

7-(bromoethoxyphenyl)tetrahydropalmatine
7-BEBTP
7-bromoethoxybenzene-tetrahydropalmatine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

The primary structural distinction lies in the substitution pattern of the isoquinoline core. Key analogs include:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
7-(Bromoethoxyphenyl)tetrahydropalmatine Isoquinoline 7-bromoethoxyphenyl group ~485.2 (estimated) Synthetic derivative; bromine enhances lipophilicity and potential receptor affinity
Tetrahydropalmatine (THP) Isoquinoline Unsubstituted or methoxy groups 355.4 (exact mass: 355.15) Naturally occurring; analgesic, anti-inflammatory, and neuroprotective effects
Palmatine Protoberberine 9,10-dimethoxy groups 352.4 Antibacterial, antitumor, and antiarrhythmic activities
Berberine Protoberberine 2,3-methylenedioxy, 9-methoxy groups 336.4 Hypoglycemic, antimicrobial, and gastric protective properties

Pharmacological Activity Comparison

Compound Primary Activities Mechanism/Receptor Interaction
7-(Bromoethoxyphenyl)tetrahydropalmatine Cardiac modulation (antagonizes α1-adrenergic and dopaminergic effects) Likely interacts with cardiac ion channels or GPCRs
Tetrahydropalmatine Analgesic, anti-addiction, neuroprotective Dopamine D2 receptor antagonism; opioid receptor modulation
Palmatine Antibacterial, antitumor DNA intercalation; topoisomerase inhibition
Berberine Antidiabetic, anti-inflammatory AMPK activation; gut microbiota modulation

Key Insight : Unlike THP, which targets central nervous system pathways, 7-(Bromoethoxyphenyl)tetrahydropalmatine exhibits peripheral cardiovascular effects, suggesting divergent therapeutic applications.

Metabolic and Enzymatic Interactions

  • Tetrahydropalmatine :
    • Metabolized by intestinal flora into hydroxylated derivatives (e.g., M5–M6) .
    • Catalyzed by bacterial cytochrome P450 CYP105D18 with low efficiency (kcat/Km = 0.11 s<sup>−1</sup> μM<sup>−1</sup>) compared to papaverine .
  • 7-(Bromoethoxyphenyl)tetrahydropalmatine: No metabolic data available. The bromoethoxy group may reduce hepatic clearance due to increased hydrophobicity.

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